2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone

Medicinal Chemistry Neuropharmacology Receptor Binding

Researchers pursuing imidazopyridine-based chemical probes often face limited access to regioselectively functionalized scaffolds with reactive handles. 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone solves this with a reactive α-chloro ketone at the 3-position, enabling rapid diversification via nucleophilic substitution. • I-2 receptor probe scaffold: Ki = 145 nM with 34.6-fold selectivity over α2-adrenergic receptors • Electrophilic warhead for targeted covalent inhibitor (TCI) design • Reacts with N-, O-, S-nucleophiles for library synthesis Reliable supply with batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 358780-16-2
Cat. No. B1628938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone
CAS358780-16-2
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N2C=C1)C(=O)CCl
InChIInChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-7-3-1-2-4-12(7)9/h1-4,6H,5H2
InChIKeyDIYJSIOAOYRSDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: Versatile Building Block


2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS 358780-16-2) is a heterocyclic organic compound featuring an imidazo[1,5-a]pyridine core, a bicyclic system that serves as a privileged scaffold in medicinal chemistry [1]. This specific compound is characterized by a reactive 2-chloroethanone substituent at the 3-position of the imidazopyridine ring, making it a versatile intermediate for further synthetic elaboration . As part of the broader imidazopyridine class, it is recognized for its potential in diverse applications, ranging from enzyme inhibition to materials science [2]. Its molecular formula is C9H7ClN2O, with a molecular weight of 194.62 g/mol .

Why 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone Cannot Be Substituted


Generic substitution of 2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone with other imidazopyridines or related heterocycles is scientifically unsound due to the profound impact of even minor structural variations on biological activity and chemical reactivity [1]. The precise placement of the chloroethanone moiety at the 3-position of the imidazo[1,5-a]pyridine core is critical for its function as a specific chemical probe and synthetic intermediate. For instance, while the broader class shows activity against targets like IRAP or cysteine proteases, the specific substitution pattern dictates potency, selectivity, and mechanism of action (e.g., competitive vs. non-competitive inhibition) [2]. Furthermore, the reactive α-chloro ketone handle offers a unique point for covalent modification or further derivatization that is absent in many close analogs, making it a non-interchangeable building block for synthesizing targeted chemical libraries .

2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: Comparative Evidence


Imidazoline I-2 Receptor Binding Affinity

2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS 358780-16-2) demonstrates a specific binding affinity for the imidazoline I-2 receptor with a Ki of 145 nM, as determined by displacement of [3H]idazoxan from rabbit kidney membranes [1]. This level of affinity is moderate compared to highly potent I-2 ligands but is notable for its selectivity against the alpha-2 adrenergic receptor, for which it shows a significantly weaker Ki of 5.01 µM [2]. This 34.6-fold difference in binding affinity suggests a useful selectivity profile that can be exploited in the design of tools to study I-2 receptor function without strong off-target adrenergic effects.

Medicinal Chemistry Neuropharmacology Receptor Binding

Synthetic Reactivity Profile

The compound's primary differentiator is its 2-chloroethanone group, a reactive α-chloro ketone. This functional group is a well-established electrophilic handle for nucleophilic substitution reactions, enabling the synthesis of a wide array of 3-substituted imidazo[1,5-a]pyridine derivatives . In contrast, close analogs like 1-(imidazo[1,5-a]pyridin-3-yl)ethanone (CAS 123456-78-9) lack this reactive halogen, making them significantly less versatile as building blocks for library synthesis [1]. The chloroethanone moiety allows for targeted covalent modification, a feature not present in non-halogenated analogs, making it invaluable for creating focused compound collections in drug discovery projects.

Organic Synthesis Medicinal Chemistry Chemical Biology

2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone: Recommended Applications


I-2 Receptor Ligand Development

Given its documented Ki of 145 nM for the imidazoline I-2 receptor and 34.6-fold selectivity over alpha-2 adrenergic receptors [1], this compound serves as a valuable starting point for the design of chemical probes to investigate the I-2 receptor's role in neurological disorders. Researchers can use this scaffold to perform structure-activity relationship (SAR) studies, aiming to improve potency while maintaining or enhancing selectivity, as described in Section 3 [2].

Imidazo[1,5-a]pyridine Library Synthesis

The reactive 2-chloroethanone group, as detailed in Section 3, makes this compound an ideal electrophilic building block for generating diverse compound libraries . It can be reacted with a wide range of nitrogen, oxygen, or sulfur nucleophiles to create novel 3-substituted imidazo[1,5-a]pyridine derivatives for screening against various biological targets, including kinases, GPCRs, or enzymes implicated in diseases [3].

Covalent Inhibitor Strategies

The α-chloro ketone moiety can function as a covalent warhead, capable of forming a stable bond with active-site cysteine or other nucleophilic residues in target proteins [4]. This property, highlighted by its reactivity profile, makes the compound a potential tool for targeted covalent inhibitor (TCI) design, a powerful strategy for achieving potent and sustained target engagement with improved selectivity profiles [5].

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